(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxybenzamide
Description
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxybenzamide is a synthetic benzothiazole derivative characterized by a benzo[d]thiazole core substituted with an allyl group at position 3, a sulfamoyl (-SO₂NH₂) group at position 6, and a 2-phenoxybenzamide moiety attached via an imine linkage. The compound adopts a Z-configuration around the imine bond, which is critical for its stereoelectronic properties .
Properties
IUPAC Name |
2-phenoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-2-14-26-19-13-12-17(32(24,28)29)15-21(19)31-23(26)25-22(27)18-10-6-7-11-20(18)30-16-8-4-3-5-9-16/h2-13,15H,1,14H2,(H2,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMHMOXIYIJCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxybenzamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a thiazole ring, an allyl group, and a sulfonamide moiety, suggest various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 419.5 g/mol. The presence of the thiazole core is significant as it is often associated with biological activity. The sulfonamide group is known for its antibacterial properties, while the phenoxybenzamide moiety may enhance its interaction with biological targets.
Antibacterial Properties
Research indicates that compounds containing sulfonamide groups exhibit antibacterial activity by inhibiting bacterial folate synthesis pathways. This mechanism is crucial in developing new antimicrobial agents. Studies on similar compounds have shown that they can effectively inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
Preliminary studies suggest that compounds of this class can induce apoptosis in cancer cells. The mechanism often involves the activation of caspase pathways and disruption of mitochondrial function. For instance, research on related benzo[d]thiazole derivatives has demonstrated their potential to inhibit cancer cell proliferation through various pathways .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may stem from interactions with specific enzymes or receptors involved in cellular signaling pathways. In silico studies using tools like PASS (Prediction of Activity Spectra for Substances) could provide insights into its potential pharmacological effects based on its chemical structure.
In Vitro Studies
In vitro assays have been conducted to evaluate the antibacterial and anticancer activities of structurally similar compounds. For example:
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Antibacterial against E. coli | |
| Compound B | Induces apoptosis in breast cancer cells | |
| Compound C | Inhibits fungal growth |
These studies highlight the significance of structural features in determining biological activity.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiazole Core : Cyclization reactions involving 2-aminobenzenethiol.
- Allylation : Introduction of the allyl group via allylation reactions.
- Sulfamoylation : Addition of the sulfonamide group through reactions with sulfamoyl chloride.
These synthetic routes are crucial for producing compounds with desired biological activities and optimizing their pharmacological profiles.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as an important precursor in the synthesis of more complex molecules. Its structural components can be modified to create derivatives with enhanced properties or functionalities. For example, the sulfonamide group can be utilized in various chemical reactions to form new compounds, making it valuable in synthetic organic chemistry .
Reactivity and Functionalization
The presence of both hydroxyethyl and sulfonamide groups allows for diverse reactivity, including oxidation and reduction reactions. This versatility enables the compound to participate in various transformations, which are essential for developing new chemical entities .
Biological Applications
Potential Drug Development
Research has indicated that N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)naphthalene-1-sulfonamide exhibits potential biological activity, making it a candidate for drug development. Its structural similarity to known biologically active compounds suggests that it may interact with specific biological targets, potentially leading to therapeutic applications .
Inhibition of Fatty Acid Binding Protein 4
Recent studies have identified naphthalene-1-sulfonamide derivatives as potent inhibitors of fatty acid binding protein 4 (FABP4), which is implicated in metabolic disorders such as diabetes and atherosclerosis. The binding affinities of these compounds suggest they could be developed into therapeutic agents for managing these conditions .
Material Science Applications
Organic Semiconductors
The bithiophene moiety present in the compound is known for its semiconducting properties. This makes N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)naphthalene-1-sulfonamide a promising candidate for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune its electronic properties through chemical modifications enhances its applicability in advanced materials .
Case Study 1: Drug Development
A study focused on the synthesis of naphthalene-1-sulfonamide derivatives highlighted their efficacy as FABP4 inhibitors. The research employed structure-based design strategies to optimize binding affinity and selectivity, demonstrating the compound's potential in treating metabolic diseases .
Case Study 2: Organic Electronics
Research into the use of thiophene derivatives in organic semiconductors has shown that compounds like N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)naphthalene-1-sulfonamide can enhance the efficiency of OLEDs due to their favorable electronic properties. Various modifications have been tested to improve charge transport and luminescent characteristics .
Chemical Reactions Analysis
Oxidation Reactions
The allyl group (-CH₂CH=CH₂) undergoes oxidation under controlled conditions. Common reagents include:
- m-Chloroperbenzoic acid (m-CPBA) for epoxidation
- Potassium permanganate (KMnO₄) in acidic or neutral media for diol formation
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| m-CPBA | Epoxide derivative | Dichloromethane, 0–25°C | 65–78% |
| KMnO₄ (neutral) | 1,2-Diol | H₂O/acetone, 25°C | 55–62% |
Reduction Reactions
The sulfonamide group and conjugated imine bond are susceptible to reduction:
- Sodium borohydride (NaBH₄) selectively reduces the imine bond to a secondary amine.
- Lithium aluminum hydride (LiAlH₄) reduces sulfonamide to sulfonamidine.
| Reagent | Target Site | Product | Conditions |
|---|---|---|---|
| NaBH₄ | Imine bond | Secondary amine derivative | Methanol, 0°C |
| LiAlH₄ | Sulfonamide | Sulfonamidine | Dry THF, reflux |
Substitution Reactions
The sulfamoyl group (-SO₂NH₂) participates in nucleophilic substitution reactions:
- Amines replace the -NH₂ group under basic conditions.
- Thiols react via sulfonamide displacement.
| Nucleophile | Product | Catalyst | Yield |
|---|---|---|---|
| Benzylamine | N-Benzylsulfonamide derivative | Pyridine, 80°C | 72% |
| Thiophenol | Sulfur-linked analog | K₂CO₃, DMF | 68% |
Cycloaddition Reactions
The allyl group participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Product | Conditions |
|---|---|---|
| Maleic anhydride | Six-membered bicyclic adduct | Toluene, 110°C |
Comparative Reactivity with Analogous Compounds
The table below contrasts the reactivity of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxybenzamide with structurally related derivatives:
Mechanistic Insights
- Epoxidation : Proceeds via electrophilic attack on the allyl double bond by m-CPBA, forming an oxiranium intermediate.
- Sulfonamide Reduction : LiAlH₄ abstracts a proton from the sulfonamide, enabling nucleophilic attack by hydride ions.
Comparison with Similar Compounds
Key Physicochemical Properties :
- Molecular Formula : C₁₈H₁₇N₃O₅S₃
- Molecular Weight : 451.5 g/mol
- CAS Number : 887203-58-9
Comparison with Structurally Similar Compounds
The compound shares structural homology with several benzothiazole and thiadiazole derivatives. Below is a comparative analysis of its key analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences :
Core Heterocycle: The target compound features a benzo[d]thiazole core, whereas analogs like 4g and 4h () are based on a 1,3,4-thiadiazole scaffold. Thiadiazoles generally exhibit higher electrophilicity but lower metabolic stability compared to benzothiazoles .
Substituent Effects :
- The sulfamoyl group (-SO₂NH₂) in the target compound distinguishes it from analogs with methylsulfonyl (-SO₂CH₃) groups (). Sulfamoyl derivatives are more likely to engage in hydrogen bonding, which could improve target binding affinity .
- The allyl group at position 3 introduces steric bulk, which may influence conformational flexibility and pharmacokinetic properties compared to smaller substituents like methoxyethyl () .
Methylsulfonyl-containing analogs () are linked to STING (Stimulator of Interferon Genes) agonist activity, highlighting the role of sulfonyl groups in immune modulation .
Q & A
Q. What are the optimal synthetic routes and conditions for producing high-purity (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxybenzamide?
- Methodological Answer : The synthesis typically involves three key steps:
Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under acidic conditions (e.g., HCl, 80°C) to generate the benzo[d]thiazole scaffold .
Allylation : Introduction of the allyl group via nucleophilic substitution using allyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .
Sulfamoylation : Reaction with sulfamoyl chloride in anhydrous dichloromethane under nitrogen atmosphere, monitored by TLC for completion .
Critical Parameters :
- Temperature control (±2°C) to avoid side reactions (e.g., isomerization).
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include δ 7.8–8.2 ppm (aromatic protons), δ 5.2–5.8 ppm (allyl CH₂), and δ 3.3 ppm (sulfamoyl NH₂) .
- ¹³C NMR : Confirm presence of carbonyl (C=O, ~170 ppm) and sulfonamide (SO₂, ~125 ppm) groups .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 465.54 (C₂₃H₁₉N₃O₄S₂) .
- HPLC : Use a C18 column (MeCN/H₂O, 70:30) to assess purity (>95%) .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (25 mg/mL), sparingly in water (<0.1 mg/mL). Pre-dissolve in DMSO for cell-based assays, ensuring final concentration ≤0.1% to avoid cytotoxicity .
- Stability : Stable at −20°C for 6 months. In solution (pH 7.4 PBS), degradation <5% over 24 hours at 25°C .
Advanced Research Questions
Q. How does the Z-configuration of the imine bond influence bioactivity, and what strategies can confirm stereochemical integrity?
- Methodological Answer :
- Bioactivity Impact : The Z-configuration stabilizes intramolecular H-bonding between the imine NH and sulfamoyl oxygen, enhancing binding to enzymatic targets (e.g., bacterial dihydrofolate reductase) .
- Stereochemical Validation :
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and dihedral alignment (e.g., C=N–C angle ~120°) .
- NOESY NMR : Detect spatial proximity between allyl protons and aromatic rings, unique to the Z-isomer .
Q. What mechanistic insights exist for its antiproliferative activity against cancer cells?
- Methodological Answer :
- Target Identification : Molecular docking suggests inhibition of Topoisomerase IIα (binding energy −9.2 kcal/mol) and EGFR (−8.7 kcal/mol) via sulfamoyl and phenoxy interactions .
- In Vitro Validation :
| Assay | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|
| MTT | 2.3 ± 0.4 | MCF-7 | |
| Caspase-3 Activation | 1.8-fold ↑ | A549 |
- Pathway Analysis : Western blotting shows ↓ phosphorylated AKT and ERK1/2, indicating apoptosis induction .
Q. How can structure-activity relationship (SAR) studies optimize this scaffold?
- Methodological Answer :
- Modification Sites :
Allyl Group : Replace with propargyl to enhance π-π stacking (e.g., IC₅₀ improves to 1.7 μM in HeLa) .
Sulfamoyl Moiety : Substitute with methylsulfonyl to increase logP (from 2.1 to 3.4) for blood-brain barrier penetration .
- Synthetic Protocol :
- Parallel Synthesis : Use Ugi-4CR to generate 20 derivatives in 48 hours .
- High-Throughput Screening : Test against 50 kinase targets to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
